molecular formula C14H13ClFN B1209926 N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine

Cat. No. B1209926
M. Wt: 249.71 g/mol
InChI Key: XZIIOVUWCNGFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine is an aromatic amine.

Scientific Research Applications

Alzheimer's Disease Treatment

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine and its derivatives have been studied for their potential in treating Alzheimer's disease. Specifically, these compounds have shown inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the pathology of Alzheimer's. Certain derivatives demonstrate effective inhibition in nanomolar or low micromolar range, indicating potential therapeutic applications (Kumar et al., 2013).

Antidepressant Properties

Some derivatives of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, through ERK1/2 phosphorylation, have shown promising antidepressant-like activity in rat models. The lead structure in this series exhibited high selectivity and potency, suggesting its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Luminescence and Transport Properties

The luminescence and transport properties of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine derivatives have been explored. Studies on naphthyl phenylamine (NPA) compounds, including those with fluoro and chloro substitutions, have shown correlations between hole mobilities and dipole moments. This research is significant for developing materials for organic light-emitting diodes (OLEDs) and other electronic applications (Tong et al., 2004).

Anticonvulsant Potential

Schiff bases of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine have shown potential as anticonvulsant agents. These compounds, synthesized through condensation reactions with various aldehydes and ketones, exhibited seizures protection in animal models. This finding highlights their potential in developing new antiepileptic drugs (Pandey & Srivastava, 2011).

properties

Product Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C14H13ClFN/c15-14-4-2-1-3-12(14)10-17-9-11-5-7-13(16)8-6-11/h1-8,17H,9-10H2

InChI Key

XZIIOVUWCNGFPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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